molecular formula C21H19F4N3OS B2991606 3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 939888-76-3

3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2991606
CAS No.: 939888-76-3
M. Wt: 437.46
InChI Key: PHWGXFWBBUOPSR-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). STK33 has been identified as a potential therapeutic target in certain cancers, particularly those dependent on specific oncogenic drivers like mutant KRAS. Research published in journals such as Nature indicates that STK33 inhibition can be synthetically lethal in KRAS-dependent cancer cells, providing a compelling strategy for targeting these historically difficult-to-treat malignancies (source: https://www.nature.com/articles/nature11717). This compound acts by competitively binding to the ATP-binding pocket of STK33, thereby blocking its kinase activity and inducing apoptosis in susceptible cell lines. Its primary research value lies in probing the biology of STK33, validating it as a drug target, and investigating synthetic lethal interactions for oncology discovery programs. Researchers utilize this high-quality inhibitor in biochemical assays, cell-based viability studies, and in vivo models to elucidate the role of STK33 in tumorigenesis and to explore novel combination therapies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N3OS/c1-2-10-7-8-13-11(9-10)16(21(23,24)25)15-17(26)18(30-20(15)28-13)19(29)27-14-6-4-3-5-12(14)22/h3-6,10H,2,7-9,26H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWGXFWBBUOPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C21H19F4N3OS
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 939888-76-3

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl and fluorophenyl groups is particularly noteworthy for enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thienoquinoline compounds exhibit promising antimicrobial properties. The compound under discussion has been tested against various microbial strains.

  • Study Findings :
    • A study demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL for certain derivatives in related compounds .
    • Compounds similar in structure have shown effectiveness against Candida albicans , indicating potential antifungal properties as well .

The proposed mechanisms behind the biological activity of this compound include:

  • Inhibition of Enzyme Activity : Some studies suggest that thienoquinoline derivatives can inhibit specific enzymes involved in bacterial metabolism, leading to cell death.
  • Cellular Uptake and Accumulation : The lipophilicity introduced by the trifluoromethyl group may enhance cellular uptake, thereby increasing the efficacy of the compound within target cells.

Case Study 1: Antimicrobial Screening

In a comparative study involving various thienoquinoline derivatives, the compound exhibited a strong zone of inhibition against Gram-positive and Gram-negative bacteria. This was attributed to the electron-withdrawing effects of the trifluoromethyl group which enhances the overall reactivity of the molecule .

CompoundTarget OrganismMIC (µg/mL)
3-Amino CompoundMycobacterium smegmatis6.25
Similar DerivativePseudomonas aeruginosa12.5
Similar DerivativeCandida albicans25

Case Study 2: Cytotoxicity Assays

In vitro studies conducted on PC12 cells showed that modifications in the thienoquinoline structure could induce differentiation and exhibit neuroprotective effects. The compound's ability to influence cellular pathways involved in neurogenesis is being explored further for potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienoquinoline carboxamides exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Properties Source Evidence
Target Compound : 3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-thienoquinoline C₂₁H₂₀F₄N₃OS 449.47 Not explicitly reported; inferred antimicrobial
17d : 3-amino-N-(4-chlorophenyl)-4-phenyl-thienoquinoline C₂₄H₂₀ClN₃OS 433.95 Antiplasmodial (IC₅₀ = 0.89 µM against P. falciparum)
AU04272 : 3-amino-N-(4-bromophenyl)-4-(2-furyl)-thienoquinoline C₂₀H₁₇BrN₃O₂S 443.29 Unspecified pharmacological activity
3-amino-N-(4-fluorophenyl)-thienoquinoline C₁₈H₁₆FN₃OS 341.40 Structural analog; no activity data
625370-21-0 : 3-amino-N-(4-bromo-2-fluorophenyl)-6-ethyl-thienoquinoline C₂₀H₁₉BrFN₃OS 448.35 Bromo-fluoro substitution; stability emphasized
442556-57-2 : 3-amino-5-oxo-N-(4-phenoxyphenyl)-thienoquinoline C₂₃H₂₀N₃O₂S 409.48 Ketone modification; solubility studied

Key Structural and Functional Insights:

Substituent Impact on Activity: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to phenyl (17d) or furyl (AU04272) substituents . Halogenated aryl groups (e.g., 4-chlorophenyl in 17d, 4-bromo-2-fluorophenyl in 625370-21-0) correlate with antiplasmodial and antiproliferative activities, suggesting halogen interactions with parasitic targets . Ethyl and methoxy groups (e.g., in ) improve blood-brain barrier penetration in related quinoline derivatives .

Amino Group Role: The 3-amino group is conserved across all analogs, critical for hydrogen bonding with enzymatic targets (e.g., Plasmodium dihydroorotate dehydrogenase in ) .

Physicochemical Properties :

  • The target compound’s trifluoromethyl and ethyl groups likely increase logP (lipophilicity) compared to analogs with polar substituents (e.g., 5-oxo in 442556-57-2) .

Research Findings and Implications

Anti-Infective Potential: Compound 17d () demonstrated potent antiplasmodial activity, highlighting the thienoquinoline scaffold’s relevance in antiparasitic drug discovery. The target compound’s trifluoromethyl group may enhance potency against resistant strains .

Structural Stability: Bromo-fluoro analogs (e.g., 625370-21-0) exhibit enhanced thermal stability, as noted in storage guidelines (), suggesting the target compound’s trifluoromethyl group may confer similar advantages .

Gaps in Data: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Its activity must be inferred from structural analogs, emphasizing the need for targeted studies.

Q & A

Q. What are the recommended synthetic routes for synthesizing the thieno[2,3-b]quinoline core structure in this compound?

The thieno[2,3-b]quinoline scaffold can be synthesized via cyclocondensation reactions using substituted anilines and thiophene derivatives. For example, describes a method for synthesizing tetrahydrothieno[2,3-d]pyrimidine derivatives via condensation of thiourea intermediates with β-ketoesters under reflux conditions in ethanol . Adjustments to substituent positions (e.g., trifluoromethyl groups) may require halogenated precursors and palladium-catalyzed cross-coupling reactions for functionalization.

Q. How can researchers optimize reaction yields for introducing the trifluoromethyl group at the 4-position of the quinoline ring?

Trifluoromethylation is typically achieved using CF₃-containing reagents like Umemoto’s reagent or Togni’s reagent under copper or palladium catalysis. highlights the use of 4-(trifluoromethyl)benzothiophene-2-carbaldehyde as a reagent in analogous syntheses, suggesting that microwave-assisted conditions (e.g., 120°C, 30 min) may improve yields by reducing side reactions . Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the desired product.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR : ¹H and ¹³C NMR should confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), trifluoromethyl (δ ~120–125 ppm in ¹³C), and the fluorophenyl moiety (¹⁹F NMR: δ ~-110 to -120 ppm).
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈F₄N₃OS: 452.1012).
  • IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (NH₂) confirm functional groups .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2-fluorophenyl vs. 4-chlorophenyl) impact biological activity in this compound class?

Structure-activity relationship (SAR) studies on analogous compounds ( ) reveal that electron-withdrawing groups (e.g., fluorine) at the ortho position of the phenyl ring enhance target binding affinity by reducing steric hindrance and increasing hydrophobic interactions. For example, replacing 4-chlorophenyl (logP ~3.5) with 2-fluorophenyl (logP ~2.8) may improve solubility while retaining activity against kinase targets . Computational docking studies (e.g., AutoDock Vina) can further rationalize these effects.

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

Discrepancies may arise from metabolic instability or poor bioavailability. discusses metabolic profiling using liver microsomes to identify labile sites (e.g., oxidation of the ethyl group). Solutions include:

  • Prodrug modification : Introducing acetyl-protected amines to enhance stability.
  • Formulation : Using lipid-based nanoparticles to improve solubility (e.g., PEG-400/TPGS mixtures) .
  • Pharmacokinetic (PK) studies : Monitoring plasma half-life (t₁/₂) and AUC in rodent models to correlate with in vitro IC₅₀ values.

Q. How can researchers design experiments to elucidate the role of the 3-amino group in target binding?

  • Mutagenesis studies : Replace the amino group with methyl or hydrogen in analogs and compare binding kinetics (SPR or ITC).
  • Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to identify hydrogen-bonding interactions. notes that amino groups in quinoline derivatives are critical for forming salt bridges with aspartate residues in active sites .

Q. What in vivo models are appropriate for evaluating the neuroprotective potential of this compound?

Based on structurally related compounds ( ), rodent models of neurodegenerative diseases (e.g., MPTP-induced Parkinson’s or Aβ-injected Alzheimer’s models) are suitable. Metrics include:

  • Behavioral assays : Morris water maze for cognitive function.
  • Biomarkers : ELISA quantification of TNF-α or IL-6 in brain homogenates.
  • Histopathology : H&E staining to assess neuronal survival .

Methodological Guidance

Q. How can researchers address solubility challenges caused by the trifluoromethyl group?

  • Co-solvent systems : Use DMSO/PBS (v/v 1:9) for in vitro assays.
  • Salt formation : Convert the free base to a hydrochloride salt.
  • Derivatization : Introduce polar groups (e.g., morpholine) at non-critical positions, as seen in ’s sulfonamide derivatives .

Q. What computational tools predict metabolic pathways for this compound?

  • Software : Use Schrödinger’s ADMET Predictor or MetaSite to identify cytochrome P450 oxidation sites.
  • Validation : Compare predictions with in vitro metabolite ID using LC-MS/MS (e.g., Q-TOF systems) .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response data from enzyme inhibition assays?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values.
  • Error analysis : Report 95% confidence intervals and use ANOVA for comparing multiple groups.
    provides examples of IC₅₀ ranges (0.5–10 μM) for quinoline-based inhibitors in kinase assays .

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